Fmoc-Cys(tBu)-OH, also known as Nalpha-Fmoc-S-tert-butyl-L-cysteine, is a valuable building block in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for constructing peptides, which are chains of amino acids, in a controlled and stepwise manner.
Fmoc-Cys(tBu)-OH functions as a protected amino acid derivative. It contains two important chemical modifications:
Fmoc-Cys(tBu)-OH is widely used in the synthesis of various peptides for diverse research purposes, including:
Fmoc-Cysteine (tert-butyl) alcohol, commonly referred to as Fmoc-Cys(tBu)-OH, is a derivative of the amino acid cysteine, characterized by its unique structure that includes a tert-butyl protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group. The compound's IUPAC name is 3-(tert-butylsulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C22H25NO4S . This compound is particularly valuable in peptide synthesis due to its stability and the ability to selectively protect the thiol group of cysteine, which is prone to oxidation.
Cysteine derivatives like Fmoc-Cys(tBu)-OH are crucial in biological systems due to their role in protein structure and function. Cysteine residues are involved in forming disulfide bonds, which stabilize protein conformation. The unique properties of Fmoc-Cys(tBu)-OH allow for the introduction of cysteine into peptides while maintaining the integrity of the thiol group until desired .
The synthesis of Fmoc-Cys(tBu)-OH typically involves several steps:
One common method involves starting from cysteine and applying standard solid-phase peptide synthesis (SPPS) techniques .
Fmoc-Cys(tBu)-OH is widely used in peptide synthesis, particularly in the construction of peptides that require stable cysteine residues. Its applications include:
Studies on Fmoc-Cys(tBu)-OH have shown that it interacts favorably with other amino acids during peptide assembly. Its stability under various conditions makes it an ideal candidate for exploring interactions within peptide sequences. For example, when incorporated into peptides, it can form disulfide bonds with other cysteine residues, enhancing the structural integrity of the resulting peptides .
Several compounds share structural similarities with Fmoc-Cys(tBu)-OH, each possessing unique properties that differentiate them:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fmoc-Cysteine | No tert-butyl protection | More reactive thiol group |
Acetyl-Cysteine | Acetyl protecting group | Less stable than tert-butyl; easier deprotection |
Trityl-Cysteine | Trityl protecting group | Provides strong protection but bulkier |
Boc-Cysteine | Boc protecting group | Stable under acidic conditions |
The combination of the Fmoc and tert-butyl groups provides a balance between stability and reactivity, making Fmoc-Cys(tBu)-OH particularly advantageous for complex peptide syntheses where control over thiol reactivity is crucial .